Cas no 1368166-91-9 (2-(4,5,6,7-tetrahydro-1H-indazol-4-yl)acetic acid)

2-(4,5,6,7-Tetrahydro-1H-indazol-4-yl)acetic acid is a heterocyclic carboxylic acid derivative featuring a tetrahydroindazole core structure. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a versatile synthetic intermediate. The presence of both the indazole moiety and the acetic acid functional group allows for further derivatization, enabling the development of biologically active molecules. Its rigid, partially saturated bicyclic structure may contribute to enhanced binding affinity in target interactions. The compound's synthetic utility is underscored by its compatibility with various coupling and modification reactions, making it valuable for scaffold diversification in drug discovery programs.
2-(4,5,6,7-tetrahydro-1H-indazol-4-yl)acetic acid structure
1368166-91-9 structure
Product Name:2-(4,5,6,7-tetrahydro-1H-indazol-4-yl)acetic acid
CAS No:1368166-91-9
MF:C9H12N2O2
MW:180.203782081604
MDL:MFCD22065190
CID:5685183
PubChem ID:82409116
Update Time:2025-06-15

2-(4,5,6,7-tetrahydro-1H-indazol-4-yl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • 1368166-91-9
    • EN300-24803674
    • 2-(4,5,6,7-tetrahydro-1H-indazol-4-yl)acetic acid
    • MDL: MFCD22065190
    • Inchi: 1S/C9H12N2O2/c12-9(13)4-6-2-1-3-8-7(6)5-10-11-8/h5-6H,1-4H2,(H,10,11)(H,12,13)
    • InChI Key: OYHFMTTUONJNLP-UHFFFAOYSA-N
    • SMILES: OC(CC1C2C=NNC=2CCC1)=O

Computed Properties

  • Exact Mass: 180.089877630g/mol
  • Monoisotopic Mass: 180.089877630g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 208
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 66Ų

2-(4,5,6,7-tetrahydro-1H-indazol-4-yl)acetic acid Pricemore >>

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2-(4,5,6,7-tetrahydro-1H-indazol-4-yl)acetic acid Related Literature

Additional information on 2-(4,5,6,7-tetrahydro-1H-indazol-4-yl)acetic acid

Professional Introduction to 2-(4,5,6,7-tetrahydro-1H-indazol-4-yl)acetic Acid (CAS No. 1368166-91-9)

2-(4,5,6,7-tetrahydro-1H-indazol-4-yl)acetic acid, identified by the CAS number CAS No. 1368166-91-9, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule has garnered attention due to its structural properties and potential applications in drug discovery and development. The indazole moiety, a key feature of this compound, is known for its versatility in medicinal chemistry, often serving as a scaffold for designing bioactive molecules.

Theacetic acid moiety in the name not only contributes to the molecular weight but also influences the solubility and reactivity of the compound. This dual functionality makes it a valuable intermediate in synthetic chemistry, enabling modifications that can enhance its pharmacological properties. Recent studies have highlighted the importance of such heterocyclic compounds in developing novel therapeutic agents.

In the realm of contemporary pharmaceutical research, 2-(4,5,6,7-tetrahydro-1H-indazol-4-yl)acetic acid has been explored for its potential role in modulating various biological pathways. The indazole ring is particularly noteworthy for its presence in several FDA-approved drugs, where it contributes to binding affinity and selectivity. For instance, derivatives of indazole have been investigated for their anti-inflammatory and anticancer properties.

A notable application of this compound lies in its use as a precursor in the synthesis of more complex molecules. Researchers have leveraged its structural framework to develop inhibitors targeting specific enzymes involved in metabolic disorders. Theacetic acid side chain provides a handle for further functionalization, allowing chemists to tailor the compound for specific biological targets.

The synthesis of 2-(4,5,6,7-tetrahydro-1H-indazol-4-yl)acetic acid involves multi-step organic reactions that highlight the ingenuity of modern synthetic methodologies. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the indazole core efficiently. These methods not only improve yield but also minimize byproduct formation, aligning with green chemistry principles.

Efforts to understand the pharmacokinetic behavior of this compound have revealed intriguing insights into its metabolic pathways. Studies indicate that it undergoes biotransformation via cytochrome P450 enzymes, which are pivotal in drug metabolism. This knowledge is crucial for predicting drug-drug interactions and optimizing dosing regimens.

The potential therapeutic applications of 2-(4,5,6,7-tetrahydro-1H-indazol-4-yl)acetic acid extend beyond traditional drug targets. Emerging research suggests its utility in modulating neural pathways associated with neurological disorders. The indazole scaffold's ability to interact with neurotransmitter receptors makes it a promising candidate for further investigation.

In conclusion, 2-(4,5,6,7-tetrahydro-1H-indazol-4-yl)acetic acid(CAS No. 1368166-91-9) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and versatile reactivity position it as a valuable asset in drug discovery efforts. As research continues to uncover new applications and synthetic strategies for this compound, its importance in medicinal chemistry is likely to grow.

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